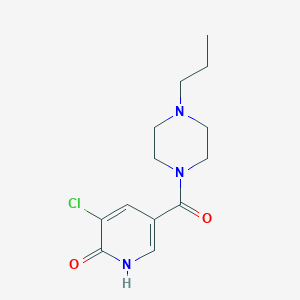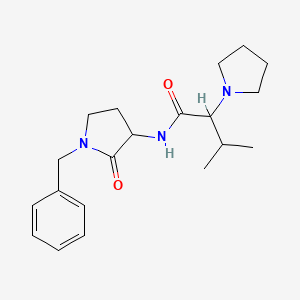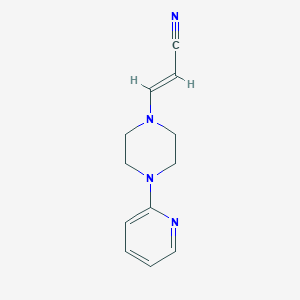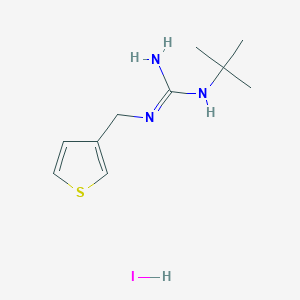
2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It has been widely studied for its potential use in treating various neurological disorders, including attention-deficit/hyperactivity disorder (ADHD), schizophrenia, and addiction.
作用机制
2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone acts as a selective antagonist of the dopamine D4 receptor. The dopamine D4 receptor is primarily located in the prefrontal cortex, an area of the brain that is involved in cognitive processes such as attention, working memory, and decision-making. By blocking the dopamine D4 receptor, 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone modulates the activity of the prefrontal cortex, leading to improvements in cognitive function and reductions in symptoms of neurological disorders.
Biochemical and Physiological Effects:
2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone has been shown to have a number of biochemical and physiological effects. In animal models, 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone has been found to increase the release of dopamine in the prefrontal cortex, an effect that is thought to underlie its cognitive-enhancing properties. 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone has also been shown to reduce the activity of the mesolimbic dopamine system, a brain pathway that is involved in addiction and reward processing.
实验室实验的优点和局限性
One advantage of 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone is its selectivity for the dopamine D4 receptor, which allows for more targeted studies of the receptor's role in various neurological disorders. However, one limitation of 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone is its poor solubility in water, which can make it difficult to administer in animal studies.
未来方向
There are a number of future directions for research on 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone. One area of interest is the potential use of 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone in treating other neurological disorders, such as depression and anxiety. Another area of interest is the development of more water-soluble analogs of 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone, which would improve its administration in animal studies. Finally, further studies are needed to fully understand the mechanism of action of 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone and its potential therapeutic applications in humans.
合成方法
The synthesis of 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone involves the reaction of 2,3-dihydro-1-benzofuran with 3,3-dimethylmorpholine and methanesulfonyl chloride. The resulting product is then treated with lithium aluminum hydride to yield the final compound.
科学研究应用
2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone has been extensively studied for its potential therapeutic applications in various neurological disorders. In ADHD, 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone has been shown to improve cognitive performance and reduce hyperactivity in animal models. In schizophrenia, 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone has been found to reduce the positive symptoms of the disease, such as hallucinations and delusions. In addiction, 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
2,3-dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2)10-18-8-7-16(15)14(17)13-9-11-5-3-4-6-12(11)19-13/h3-6,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSXDUWALDYLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)C2CC3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-[(1-propan-2-ylimidazol-2-yl)methyl]-1,4-diazepane-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7554076.png)
![7-Methyl-2-[[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7554083.png)
![[4-[(dimethylamino)methyl]piperidin-1-yl]-(1H-indol-6-yl)methanone](/img/structure/B7554090.png)


![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-1-(2-pyrrolidin-1-ylpyridin-4-yl)methanamine](/img/structure/B7554116.png)
![(3,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-4-yl)-(3-imidazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7554118.png)
![Imidazo[1,2-a]pyridin-2-yl-[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B7554131.png)

![[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7554133.png)
![2-Methyl-5-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7554140.png)

![2-pyrazol-1-yl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]ethanamine](/img/structure/B7554160.png)
![N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine](/img/structure/B7554162.png)